molecular formula C63H104N3O19-2 B12353712 CID 137699441

CID 137699441

Cat. No.: B12353712
M. Wt: 1207.5 g/mol
InChI Key: YUOZASDXKBQCCE-MIRJJHNPSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 137699441 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Preparation Methods

The preparation of CID 137699441 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 137699441 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 137699441 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 137699441 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .

Comparison with Similar Compounds

CID 137699441 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. this compound may exhibit distinct properties or activities that set it apart from these related compounds .

Properties

Molecular Formula

C63H104N3O19-2

Molecular Weight

1207.5 g/mol

InChI

InChI=1S/C63H106N3O19/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-54(72)66-46(33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)42-79-55-36-35-51(53(41-67)82-55)83-59-57(73)52(37-38-78-59)84-63(61(76)77)40-49(70)56(65-45(3)68)58(85-63)50(71)44-81-62(60(74)75)39-48(69)47(64)43-80-62/h29,31,33,35-38,43-44,46-53,55-59,67,69-71,73H,4-28,30,32,34,39-42,64H2,1-3H3,(H,65,68)(H,66,72)(H,74,75)(H,76,77)/p-2/t46-,47+,48+,49+,50+,51+,52+,53-,55-,56-,57-,58+,59+,62+,63-/m1/s1

InChI Key

YUOZASDXKBQCCE-MIRJJHNPSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[CH][CH][C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([CH][CH]O2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@H]([CH]O[C@@]4(C[C@@H]([C@H]([CH]O4)N)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)[CH]/C=C/CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1[CH][CH]C(C(O1)CO)OC2C(C([CH][CH]O2)OC3(CC(C(C(O3)C([CH]OC4(CC(C([CH]O4)N)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)[CH]C=CCCCCCCCCCCCCC

Origin of Product

United States

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